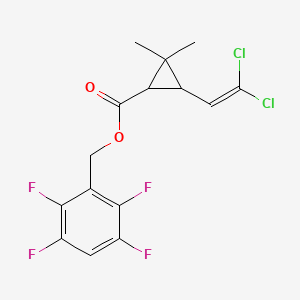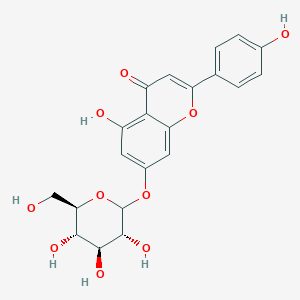
Apigenin-7-O-glucoside
Overview
Description
Apigenin-7-O-glucoside, also known as Apigetrin or Cosmosiin, is a naturally occurring flavonoid glycoside. It is derived from apigenin, a flavone found in many plants, particularly in the Asteraceae family. This compound is known for its yellow crystalline appearance and is commonly found in chamomile tea and other herbal infusions . This compound is recognized for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Apigenin-7-O-glucoside can be synthesized through various methods. One common approach involves the extraction from plant sources such as Chrysanthemum morifolium. The extraction process typically includes the use of ultrasound-assisted extraction followed by purification using preparative high-performance liquid chromatography (HPLC). The optimized extraction conditions are a solid/liquid ratio of 1:20, extraction time of 35 minutes, temperature of 50°C, and ultrasound power of 350 watts .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction from plant materials. The process includes the use of solvents like ethanol or methanol for extraction, followed by purification steps such as column chromatography. The compound is then crystallized to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Apigenin-7-O-glucoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide, resulting in the formation of quinones and other oxidation products.
Glycosylation: This reaction involves the addition of sugar moieties to apigenin, forming glycosides like this compound. Enzymes such as glycosyltransferases are commonly used in this process.
Major Products Formed:
Hydrolysis: Apigenin and glucose.
Oxidation: Quinones and other oxidized derivatives.
Glycosylation: Various glycosides depending on the sugar moiety added.
Scientific Research Applications
Apigenin-7-O-glucoside has a wide range of scientific research applications:
Chemistry:
- Used as a reference standard in chromatography for the quantification of flavonoids in plant extracts .
Biology:
- Studied for its antioxidant properties, which help in reducing oxidative stress in biological systems .
Medicine:
- Investigated for its potential anticancer properties, particularly in inhibiting the proliferation of cancer cells .
- Explored for its anti-inflammatory effects, which can be beneficial in treating inflammatory diseases .
Industry:
Mechanism of Action
Apigenin-7-O-glucoside exerts its effects through various molecular mechanisms:
Molecular Targets and Pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by modulating the activity of antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.
Anticancer Activity: It induces apoptosis in cancer cells by targeting pathways like JAK/STAT, PI3K/Akt/mTOR, and Wnt/β-catenin.
Comparison with Similar Compounds
Luteolin-7-O-glucoside: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Quercetin-3-O-glucoside: Known for its strong antioxidant activity and potential health benefits.
Uniqueness:
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOUJOKENFFTPU-MKJMBMEGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


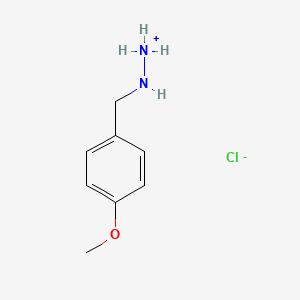
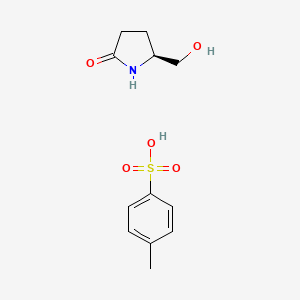
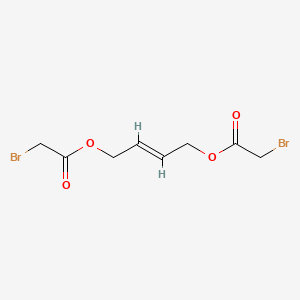

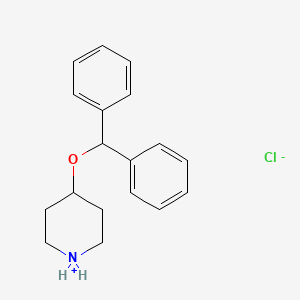
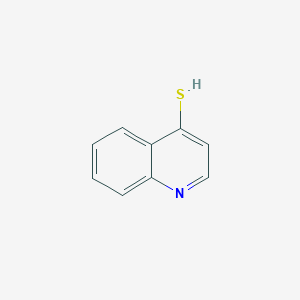
![(4-methoxyphenyl)methyl (6S)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B7853708.png)
![7-bromo-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B7853711.png)
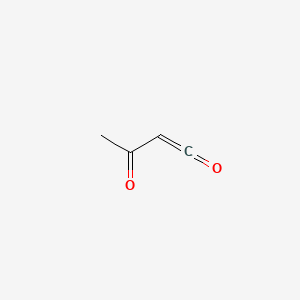
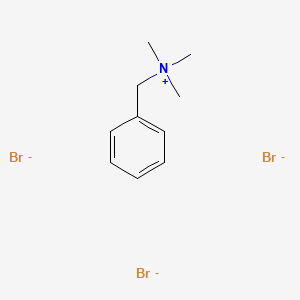

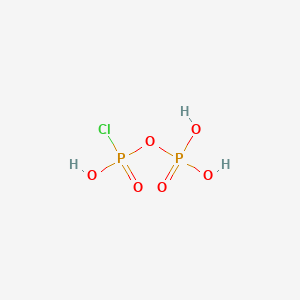
![2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B7853744.png)
